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  • Product: 3-Hydroxyquinoline-8-carbonitrile
  • CAS: 219817-33-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data analysis of 3-Hydroxyquinoline-8-carbonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Hydroxyquinoline-8-carbonitrile Abstract Foundational Principles: The Quinoline Ring and Substituent Effects The quinoline ring system is an aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Hydroxyquinoline-8-carbonitrile

Abstract

Foundational Principles: The Quinoline Ring and Substituent Effects

The quinoline ring system is an aromatic heterocycle composed of a fused benzene and pyridine ring. Its ¹H NMR spectrum is characterized by signals in the aromatic region, typically between δ 7.0 and 9.0 ppm.[2][3] The nitrogen atom's electron-withdrawing nature significantly deshields adjacent protons, particularly H2, which often appears as the most downfield signal.[3][4]

The introduction of substituents at the C3 and C8 positions dramatically alters the electronic landscape of the molecule, leading to predictable shifts in the NMR spectrum.

  • 3-Hydroxy (-OH) Group: The hydroxyl group acts as a powerful electron-donating group (EDG) through resonance (+R effect), increasing electron density at the ortho (C2, C4) and para (C5, C7) positions. This increased shielding typically causes the corresponding proton and carbon signals to shift upfield (to lower δ values).

  • 8-Carbonitrile (-CN) Group: The cyano group is a potent electron-withdrawing group (EWG) through both induction (-I) and resonance (-R effects).[5] It strongly deshields nuclei in its vicinity, causing their signals to shift downfield (to higher δ values). Its influence is most pronounced on the adjacent H7 and C7, as well as other carbons in the carbocyclic ring.[6][7]

These competing electronic effects create a unique and interpretable spectral signature for 3-hydroxyquinoline-8-carbonitrile.

Caption: Molecular structure of 3-Hydroxyquinoline-8-carbonitrile with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum will exhibit five distinct signals in the aromatic region and one signal for the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents and the inherent anisotropy of the quinoline ring.

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale & Assignment
OH 9.5 - 10.5broad singlet-The hydroxyl proton is acidic and often exchanges, leading to a broad signal. Its downfield shift can be attributed to intramolecular hydrogen bonding with the nitrogen at position 1.
H2 8.4 - 8.6singlet (s)-H2 is ortho to the nitrogen and the -OH group. The deshielding effect of nitrogen is somewhat counteracted by the electron-donating resonance of the -OH group. It appears as a singlet as its ortho neighbor (C3) is substituted.
H4 7.1 - 7.3singlet (s)-H4 is also ortho to the -OH group and experiences significant shielding, shifting it considerably upfield compared to unsubstituted quinoline.[4] It is a singlet for the same reason as H2.
H7 8.0 - 8.2doublet (d)J(H7-H6) ≈ 7-8H7 is ortho to the strongly electron-withdrawing -CN group, causing a significant downfield shift. It is coupled to H6.
H6 7.7 - 7.9triplet (t) or ddJ(H6-H7) ≈ 7-8, J(H6-H5) ≈ 7-8H6 is coupled to both H5 and H7. Its chemical shift is influenced by both substituents, placing it in the midfield of the aromatic region.
H5 7.8 - 8.0doublet (d)J(H5-H6) ≈ 7-8H5 is para to the -OH group (shielding) and meta to the -CN group (deshielding). The net effect places it downfield, coupled to H6.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show signals for all 10 carbons of the quinoline ring system plus the carbon of the nitrile group. The chemical shifts are highly sensitive to the local electronic environment.

CarbonPredicted δ (ppm)Rationale & Assignment
C3 155 - 160Directly attached to the electronegative oxygen atom, this carbon is significantly deshielded and will appear far downfield.
C8a 148 - 152This bridgehead carbon is adjacent to the nitrogen, leading to a downfield shift.
C2 140 - 145Adjacent to nitrogen and ortho to the -OH group, its chemical shift is a balance of these effects.
C4a 138 - 142A quaternary carbon whose position is influenced by its fusion to both rings.
C7 135 - 140Ortho to the electron-withdrawing -CN group, causing a downfield shift.
C5 130 - 135Para to the -OH group and meta to the -CN group.
C6 128 - 132Less affected by the substituents compared to other carbons.
C4 115 - 120Ortho to the electron-donating -OH group, this carbon is significantly shielded and shifted upfield.
CN 117 - 122The nitrile carbon itself has a characteristic chemical shift in this region.[8]
C8 108 - 113The ipso-carbon attached to the -CN group is expected to be shielded due to the nature of the substituent, a common effect for nitrile-substituted aromatic carbons.

Experimental Protocol for NMR Spectroscopy

A self-validating and reliable protocol is essential for obtaining high-quality NMR data. This procedure outlines the standard steps for sample preparation and data acquisition.[2]

A. Sample Preparation

  • Mass Determination: Accurately weigh 5-10 mg of the 3-hydroxyquinoline-8-carbonitrile sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with hydroxyl protons as it slows the rate of proton exchange, allowing for sharper -OH signals. Chloroform-d (CDCl₃) is another common choice.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak can also be used for calibration.

  • Transfer & Homogenization: Transfer the solution to a clean, 5 mm NMR tube. Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

B. Data Acquisition

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° or 45° pulse angle, a spectral width of ~16 ppm, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (for Confirmation):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships (e.g., H5-H6, H6-H7).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock & Shim insert->lock_shim acq_1h 6. Acquire ¹H Spectrum lock_shim->acq_1h acq_13c 7. Acquire ¹³C Spectrum acq_1h->acq_13c acq_2d 8. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d process 9. Process Data (Fourier Transform, Phasing) acq_2d->process assign_1d 10. Assign 1D Spectra (Chemical Shift, Coupling) process->assign_1d assign_2d 11. Correlate with 2D Data assign_1d->assign_2d confirm 12. Confirm Structure assign_2d->confirm

Caption: Standard workflow for NMR spectral analysis from sample preparation to structure confirmation.

Conclusion

The structural characterization of 3-hydroxyquinoline-8-carbonitrile via NMR spectroscopy is a prime example of leveraging fundamental chemical principles to interpret complex spectral data. The interplay between the electron-donating hydroxyl group at C3 and the electron-withdrawing cyano group at C8 establishes a distinct pattern of shielding and deshielding across the aromatic scaffold. By methodically analyzing chemical shifts, coupling constants, and multiplicities, and by employing a rigorous experimental protocol, researchers can unambiguously confirm the identity and purity of this and related heterocyclic compounds, which is a critical step in the pipeline of drug discovery and materials science.

References

  • Singh, P., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. Available at: [Link]

  • Siddiqui, B. S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Polynorbornene Derived 8-Hydroxyquinoline Paper Strips for Ultrasensitive Chemical Nerve Agent Surrogate. RSC. Available at: [Link]

  • Bayat, Z., et al. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Canadian Journal of Chemistry. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Science Publishing. Available at: [Link]

  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Gupta, S., et al. (2024). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. RSC. Available at: [Link]

  • Han, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Betti, C., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. Available at: [Link]

  • MRS-J. (n.d.). Structural Changes of Compounds Containing Cyano Groups by Hydroxylamine Treatment. J-STAGE. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Available at: [Link]

  • Chen, Y-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. Available at: [Link]

  • RSC Publishing. (2022). Enhanced performance of hydroxyl and cyano group functionalized graphitic carbon nitride for efficient removal of crystal violet and methylene blue from wastewater. RSC. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis and Characterization of 8-Hydroxyquinoline Derivative Containing a Triphenylamine Unit and Its Metal Complexes. Academia.edu. Available at: [Link]

  • ACS Publications. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • SCIRP. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SCIRP. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step organic synthesis protocol for 3-Hydroxyquinoline-8-carbonitrile

Application Note: Step-by-Step Organic Synthesis Protocol for 3-Hydroxyquinoline-8-carbonitrile Document Type: Technical Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, Process Researchers, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Organic Synthesis Protocol for 3-Hydroxyquinoline-8-carbonitrile

Document Type: Technical Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Target Molecule: 3-Hydroxyquinoline-8-carbonitrile (CAS: 219817-33-1)

Introduction & Mechanistic Rationale

3-Hydroxyquinoline-8-carbonitrile (also known as 8-cyano-3-hydroxyquinoline) is a highly valuable synthetic intermediate, frequently utilized in the development of antibacterial agents (such as DNA gyrase inhibitors)[1] and Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors[2].

The synthesis of this molecule presents unique challenges due to the electron-rich nature of the 3-hydroxyquinoline core, which can be prone to unwanted oxidation and electrophilic aromatic substitution side reactions. The most reliable, field-proven route to access this scaffold is a two-step process starting from 3-hydroxy-8-nitroquinoline[3]:

  • Catalytic Hydrogenation: The 8-nitro group is cleanly reduced to an amine using Palladium on Carbon (Pd/C). This method is chosen over dissolving metal reductions (e.g., Fe/AcOH or SnCl2) to avoid complexation of metal ions with the resulting 8-amino-3-hydroxyquinoline, which can complicate isolation.

  • Sandmeyer Cyanation: The resulting amine undergoes diazotization followed by a copper-mediated cyanation. A critical mechanistic intervention in this specific protocol is the neutralization of the diazonium intermediate to pH 7 prior to cyanide introduction[1]. This prevents the lethal evolution of hydrogen cyanide (HCN) gas and optimizes the formation of the active Cu(I) cyanocuprate species required for the single-electron transfer (SET) mechanism of the Sandmeyer reaction.

Synthetic Workflow

SynthesisWorkflow SM 3-Hydroxy-8-nitroquinoline (Starting Material) Step1 Step 1: Catalytic Hydrogenation (10% Pd/C, H2, EtOH, 6h) SM->Step1 Int1 8-Amino-3-hydroxyquinoline (Intermediate, 89% Yield) Step1->Int1 Step2A Step 2A: Diazotization (NaNO2, HCl/H2O, <5 °C) Int1->Step2A Int2 Diazonium Intermediate (In Situ) Step2A->Int2 Step2B Step 2B: Cyanation (CuCN, KCN, 70-100 °C) Int2->Step2B Product 3-Hydroxyquinoline-8-carbonitrile (Final Product, 13% Yield) Step2B->Product

Figure 1: Two-step synthetic workflow for 3-Hydroxyquinoline-8-carbonitrile.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements, expected yields, and analytical markers for the two-step synthesis based on validated patent literature[3].

ParameterStep 1: HydrogenationStep 2: Sandmeyer Cyanation
Starting Material 3-Hydroxy-8-nitroquinoline (2.68 g, 14.1 mmol)8-Amino-3-hydroxyquinoline (2.0 g, 12.5 mmol)
Key Reagents 10% Pd/C (290 mg), H₂ gas (1 atm)NaNO₂ (0.95 g, 13.75 mmol), CuCN/KCN complex
Solvent System Ethanol (100 mL)Water / Aqueous HCl
Temperature Ambient (20–25 °C)0–5 °C (Diazotization), 100 °C (Cyanation)
Reaction Time 6 hours30 minutes (total)
Expected Yield 2.0 g (89%)270 mg (13%)
Appearance Yellow solidYellow solid
Analytical (MS) N/AMS (ES+) m/z 171[3]
Analytical (NMR) N/A¹H NMR (δ): 7.58-7.66 (m, 2H), 8.07 (dd, 1H), 8.15 (dd, 1H), 8.73 (d, 1H), 10.74 (s, 1H)[3]

Note: The 13% yield in Step 2 is characteristic of Sandmeyer cyanations on highly electron-rich, unprotected hydroxyquinolines due to competing phenol oxidation and azo-coupling pathways[3].

Step-by-Step Experimental Protocols

Protocol A: Preparation of 8-Amino-3-hydroxyquinoline

Safety Note: Hydrogen gas is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood using proper inert-gas purging techniques before introducing H₂.

  • Setup: To a flame-dried 250 mL round-bottom flask, add 3-hydroxy-8-nitroquinoline (2.68 g, 14.1 mmol)[3]. (Note: This starting material can be synthesized via the method of Nakashima and Suzuki[4]).

  • Solvation: Suspend the starting material in absolute ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (290 mg) to the suspension. Expert Tip: Wet the Pd/C with a few drops of water or ethanol under an argon blanket to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under 1 atmosphere of H₂ (using a balloon or low-pressure manifold) and stir vigorously at room temperature for 6 hours[5].

  • Filtration: Purge the flask with Argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Decolorization (Crucial Step): Aminophenols are highly susceptible to air oxidation, forming dark quinone-imine impurities. Treat the filtrate immediately with decolorizing charcoal (approx. 1-2 g), stir for 10 minutes, and filter through a second pad of Celite®[1].

  • Isolation: Concentrate the pale filtrate in vacuo to yield 8-amino-3-hydroxyquinoline as a yellow solid (approx. 2.0 g, 89% yield)[1]. Store under inert atmosphere if not used immediately.

Protocol B: Sandmeyer Cyanation to 3-Hydroxyquinoline-8-carbonitrile

Safety Note: This step uses cyanide salts. Acidification of cyanide generates lethal HCN gas. Strict adherence to pH adjustments and the use of a cyanide-rated fume hood are mandatory.

  • Cyanide Solution Preparation: In a separate flask, prepare a standard aqueous cyanocuprate solution by dissolving CuCN and KCN (or NaCN) in water (approx. 2-3 equivalents relative to the amine)[2]. Keep this solution at room temperature.

  • Diazotization: Dissolve 8-amino-3-hydroxyquinoline (from Protocol A) in a minimal amount of dilute aqueous HCl. Cool the solution to 0 °C using an ice-brine bath.

  • Nitrite Addition: Dissolve Sodium nitrite (0.95 g, 13.75 mmol) in water (5 mL). Add this solution dropwise in 0.5 mL portions over 20 minutes to the amine solution, strictly maintaining the internal temperature below 5 °C[1].

  • Maturation: Stir the resulting brown diazonium solution at 0 °C for an additional 10 minutes[1].

  • pH Adjustment (Critical Safety & Yield Step): Carefully add solid sodium carbonate (approx. 1.1 g) to the diazonium solution until the pH is adjusted exactly to 7[1]. Expert Tip: This prevents HCN evolution upon mixing with the cyanide solution and minimizes acid-catalyzed phenol degradation.

  • Cyanation: Add the neutralized diazonium mixture to the prepared cyanide solution in 2 mL portions. Maintain the internal temperature below 70 °C during the addition[3].

  • Thermal Decomposition: Once addition is complete, heat the resulting black mixture to 100 °C and stir for 20 minutes to drive the nitrogen extrusion and carbon-carbon bond formation[1].

  • Workup: Allow the mixture to cool to room temperature. Partition the reaction mixture between ethyl acetate (1000 mL) and water (1000 mL)[3].

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo onto silica gel. Purify via flash column chromatography, eluting with 50% to 60% methyl tert-butyl ether (MTBE) in isohexane[3].

  • Final Isolation: Evaporate the product fractions to afford 3-hydroxyquinoline-8-carbonitrile as a yellow solid (approx. 270 mg, 13% yield)[3].

References

  • Title: WO1999001442A1 - Triazine derivatives and their use as antibacterial agents Source: Google Patents URL
  • Title: Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1)
  • Source: J-Stage (Chem. Pharm. Bull.)

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Hydroxyquinoline-8-carbonitrile for Advanced Fluorescent Probe Design

For Researchers, Scientists, and Drug Development Professionals The Strategic Advantage of the Quinoline Scaffold Quinoline, a heterocyclic aromatic compound, serves as a privileged structure in the development of fluore...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, serves as a privileged structure in the development of fluorescent probes.[1][2] Its rigid, planar structure contributes to high fluorescence quantum yields. The nitrogen atom within the quinoline ring provides a key site for modulating electronic properties and for coordinating with target analytes, often leading to significant changes in fluorescence upon binding.[1] While quinoline derivatives have been somewhat underexplored compared to other fluorophores like fluorescein or rhodamine, they offer distinct advantages, including large Stokes shifts, which minimize self-quenching and improve signal-to-noise ratios.[3]

The 3-hydroxyquinoline-8-carbonitrile scaffold, in particular, offers a synthetically accessible and highly tunable platform. The hydroxyl group at the 3-position and the nitrile group at the 8-position provide strategic points for chemical modification, allowing for the rational design of probes with tailored specificities and photophysical characteristics.

Core Principles of Fluorescent Probe Design

The design of a successful fluorescent probe hinges on the integration of three key components: a fluorophore, a receptor (or recognition unit), and a linker. This modular "fluorophore-linker-receptor" architecture allows for a systematic approach to developing probes for a wide array of target analytes.

G cluster_Probe Fluorescent Probe Fluorophore Fluorophore (3-Hydroxyquinoline-8-carbonitrile) Linker Linker (Spacer) Fluorophore->Linker Covalent Bond Receptor Receptor (Analyte Recognition) Linker->Receptor Covalent Bond Analyte Target Analyte Receptor->Analyte Binding Interaction

Figure 1: General architecture of a fluorescent probe.

The fluorescence output of the probe is modulated by the interaction between the receptor and the target analyte. This modulation can occur through several photophysical mechanisms, including:

  • Photoinduced Electron Transfer (PET): In the "off" state, the receptor quenches the fluorescence of the fluorophore through electron transfer. Upon binding to the analyte, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore are altered upon analyte binding, leading to a shift in the emission wavelength.

  • Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism is particularly relevant for hydroxyquinolines.[4][5] In the excited state, a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, resulting in a large Stokes shift. Analyte binding can disrupt this process, leading to a change in the fluorescence signal.

Synthesis of a 3-Hydroxyquinoline-8-carbonitrile-Based Probe: A Representative Protocol

This protocol details the synthesis of a hypothetical probe for the detection of a specific metal ion, illustrating the general synthetic strategy.

G A Starting Material (3-Hydroxyquinoline-8-carbonitrile) B Functionalization of Hydroxyl Group (e.g., Etherification) A->B Step 1 C Introduction of Receptor Moiety (e.g., Palladium-catalyzed cross-coupling) B->C Step 2 D Final Probe C->D Purification

Figure 2: Synthetic workflow for a 3-hydroxyquinoline-8-carbonitrile probe.

Materials and Reagents:

  • 3-Hydroxyquinoline-8-carbonitrile

  • Appropriate electrophile for functionalization (e.g., alkyl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[6]

  • Ligand for the receptor (e.g., boronic acid derivative)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., DMF, Toluene)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Protocol:

  • Step 1: Functionalization of the Hydroxyl Group.

    • Dissolve 3-hydroxyquinoline-8-carbonitrile in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base (e.g., K₂CO₃) and stir the mixture at room temperature.

    • Add the electrophile dropwise and allow the reaction to proceed at an elevated temperature (e.g., 60-80 °C) until completion, as monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Step 2: Introduction of the Receptor Moiety via Cross-Coupling.

    • Combine the functionalized quinoline derivative, the receptor ligand (e.g., a boronic acid), the palladium catalyst, and a base in a suitable solvent system (e.g., toluene/water).[6]

    • Degas the mixture and heat under reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the final probe by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst and other sensitive reagents.

  • Anhydrous Solvents: Water can interfere with the reaction, particularly in the functionalization step.

  • Palladium-Catalyzed Cross-Coupling: This is a powerful and versatile method for forming carbon-carbon bonds, allowing for the modular attachment of a wide variety of receptor units.[6][7]

Evaluating Probe Performance: A Standardized Workflow

Once synthesized, the fluorescent probe must be rigorously characterized to determine its sensing capabilities.

G A Synthesized Probe B Determine Photophysical Properties (Absorbance, Emission, Quantum Yield, Stokes Shift) A->B C Titration with Target Analyte (Determine Binding Affinity and Detection Limit) B->C D Selectivity Studies (Test against potential interfering species) C->D E Application in Biological Systems (e.g., Live Cell Imaging) D->E

Figure 3: Experimental workflow for probe evaluation.

Protocol for Spectroscopic Titration:

  • Preparation of Stock Solutions: Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO) and a stock solution of the target analyte in an appropriate buffer.

  • Titration Experiment:

    • In a series of cuvettes, add a fixed concentration of the probe to the buffer solution.

    • Add increasing concentrations of the target analyte to each cuvette.

    • Record the fluorescence emission spectrum for each solution after an appropriate incubation time.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • From this plot, determine the detection limit and the binding affinity (e.g., by fitting the data to a suitable binding model).

Self-Validating System:

  • Control Experiments: Always include a control experiment with the probe in the absence of the analyte to establish the baseline fluorescence.

  • Selectivity: Test the probe's response to a panel of potentially interfering species to ensure its specificity for the target analyte.

Photophysical Properties of Representative Quinoline-Based Probes

The following table summarizes key photophysical properties of various fluorescent probes based on the quinoline scaffold, highlighting their tunability.

Probe DerivativeExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Target AnalyteReference
8-Hydroxyquinoline~315~520~205LowMetal Ions[4]
TSQ~365~490~125-Zn²⁺[8]
Quinoline-based pH ProbeTunableTunable--pH[1][7]
4,6,8-Triarylquinoline~355~410~55--[9]

Note: Specific photophysical properties are highly dependent on the solvent and the specific substitutions on the quinoline core.

Conclusion

The 3-hydroxyquinoline-8-carbonitrile scaffold represents a powerful and versatile platform for the development of novel fluorescent probes. Its synthetic accessibility and the ease with which its photophysical properties can be tuned make it an attractive choice for researchers in chemical biology and drug discovery. By understanding the fundamental principles of probe design and employing rigorous evaluation protocols, scientists can harness the potential of this scaffold to create sensitive and selective tools for a wide range of applications, from monitoring metal ions in biological systems to imaging specific cellular processes.[5][10][11]

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC. (n.d.).
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging | Journal of the American Chemical Society. (2018, July 20).
  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC. (n.d.).
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging | Journal of the American Chemical Society. (2018, July 20).
  • The Design Principles of Small-Molecule Fluorescent Probes for the Detection of Anions. (n.d.).
  • Photo physical properties of 8-hydroxy quinoline. (n.d.).
  • Multifunctional hydroxyquinoline-derived turn-on fluorescent probe for Alzheimer's disease detection and therapy - PubMed. (2025, January 22).
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013, December 17).
  • Synthesis of a Fluorescence Probe Based on 8-Hydroxyquinoline Derivative and Its Application in Mg 2+ Ion Detection. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10).
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2025, October 16).
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. (2014, January 15).
  • Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021, January 05).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023, February 22).

Sources

Method

Application Note: Preparation and Catalytic Application of 3-Hydroxyquinoline-8-Carbonitrile Transition Metal Complexes

As a Senior Application Scientist, I have designed this protocol to bridge the gap between fundamental coordination chemistry and practical, scalable catalytic implementation. The methodologies detailed below utilize 3-h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to bridge the gap between fundamental coordination chemistry and practical, scalable catalytic implementation. The methodologies detailed below utilize 3-hydroxyquinoline-8-carbonitrile as a bifunctional ligand, providing a self-validating framework for synthesizing highly active Ruthenium(II) catalysts for transfer hydrogenation.

Mechanistic Rationale & Ligand Design

The compound 3-hydroxyquinoline-8-carbonitrile (CAS 219817-33-1) presents a highly specialized bifunctional architecture for transition metal catalysis[1]. While quinoline scaffolds are ubiquitous and highly versatile in organometallic chemistry[2], the specific incorporation of an 8-cyano group provides a strong π-accepting nitrogen donor. This allows the ligand to form a robust, bidentate N,N-chelation system with the primary quinoline nitrogen, stabilizing metal centers like Ru(II), Rh(III), and Pd(II)[3].

Crucially, the 3-hydroxyl group resides in the secondary coordination sphere. This is a deliberate design element: hydroxyl groups on quinoline-based ligands have been shown to facilitate outer-sphere proton transfer via hydrogen bonding. This bifunctional mechanism dramatically lowers the activation energy of the transition state, leading to superior turnover frequencies (TOFs) in Ru-catalyzed hydrogenation reactions[4].

Workflow L Ligand 3-Hydroxyquinoline- 8-carbonitrile Rxn Anion Exchange & Coordination L->Rxn M Metal Precursor [Ru(p-cymene)Cl2]2 M->Rxn Complex Cationic Ru(II) Complex [Ru(p-cymene)(L)Cl]+ Rxn->Complex KPF6, MeOH 60°C

Synthesis workflow for the Ru(II)-3-Hydroxyquinoline-8-carbonitrile complex.

Experimental Protocols

Protocol A: Synthesis of [Ru(p-cymene)(3-hydroxyquinoline-8-carbonitrile)Cl]PF₆

This procedure details the synthesis of the cationic Ru(II) precatalyst via dimer cleavage and anion exchange.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine [Ru(p-cymene)Cl2]2 (0.50 mmol, 1.0 eq) and 3-hydroxyquinoline-8-carbonitrile (1.05 mmol, 2.1 eq).

  • Solvation: Add anhydrous methanol (20 mL) to the flask, followed by Potassium Hexafluorophosphate ( KPF6​ ) (1.20 mmol, 2.4 eq).

  • Complexation: Stir the reaction mixture at 60 °C for 12 hours under continuous inert gas flow.

  • Concentration: Cool the mixture to room temperature and concentrate the solvent in vacuo to approximately 5 mL.

  • Precipitation: Slowly add cold diethyl ether (20 mL) to the concentrated solution to precipitate the cationic complex.

  • Isolation: Filter the resulting solid through a fine glass frit. Wash sequentially with cold distilled water (2 × 5 mL) and cold diethyl ether (2 × 10 mL).

  • Drying: Dry the dark orange solid under high vacuum for 4 hours.

Causality & Expert Insights:

  • Stoichiometry & Solvent: The slight excess of the ligand (1.05 eq per Ru atom) ensures complete cleavage of the stable ruthenium dimer. Methanol is selected because its high dielectric constant solubilizes both the neutral precursors and the ionic KPF6​ , facilitating the necessary anion exchange.

  • Thermodynamic Driving Force: The use of KPF6​ is critical. The non-coordinating PF6−​ anion thermodynamically drives the coordination of the sterically hindered 8-cyano group to the Ru(II) center by preventing the displaced chloride from re-coordinating.

  • Self-Validation Checkpoint: The successful cleavage of the ruthenium dimer is visually indicated by a distinct color shift from the deep red of [Ru(p-cymene)Cl2]2 to a vibrant dark orange solution. If the solution remains red after 4 hours, verify the anhydrous nature of the methanol, as trace water can competitively bind to the Ru center. The subsequent water wash in Step 6 acts as a chemical validation, selectively dissolving unreacted KPF6​ and the KCl byproduct while leaving the target complex intact.

Protocol B: Catalytic Transfer Hydrogenation (CTH) of Acetophenone

This protocol leverages the synthesized complex for the reduction of ketones using isopropanol as a hydrogen donor.

Step-by-Step Methodology:

  • Setup: In a thick-walled glass pressure tube equipped with a magnetic stir bar, add the Ru(II) complex (0.01 mmol, 1.0 mol%), acetophenone (1.0 mmol), and Potassium Hydroxide (KOH) (0.05 mmol, 5.0 mol%).

  • Solvent Addition: Add anhydrous isopropanol (5 mL) under an inert argon atmosphere and immediately seal the tube.

  • Reaction: Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously for 4 hours.

  • Quenching: Remove the tube from the bath and cool rapidly to room temperature using a water bath. Open the seal carefully to vent any generated pressure.

  • Purification: Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate (10 mL) to remove the metal catalyst.

  • Analysis: Analyze the filtrate via GC-FID to determine substrate conversion and product yield.

Causality & Expert Insights:

  • Dual-Role Reagent: Isopropanol serves a dual purpose as both the reaction medium and the sacrificial hydride donor.

  • Base Activation: The addition of a strong base (KOH) is mechanistically mandatory. It deprotonates the coordinated isopropanol to form a ruthenium-alkoxide intermediate, which subsequently undergoes β-hydride elimination to generate the active Ru-H species (releasing acetone). Without the base, the precatalyst remains in its dormant chloride-bound state.

  • Self-Validation Checkpoint: The generation of the active ruthenium-hydride species is accompanied by a slight darkening of the solution upon the addition of KOH and heating. A lack of conversion typically indicates quenching of the hydride species by dissolved oxygen; ensure rigorous degassing of the isopropanol prior to use.

CatalyticCycle Precatalyst Ru(II) Precatalyst [Ru(p-cymene)(L)Cl]+ ActiveCat Active Catalyst [Ru(p-cymene)(L)(H)]+ Precatalyst->ActiveCat iPrOH / Base (- Acetone, - Cl-) Intermediate Ru-Alkoxide Intermediate ActiveCat->Intermediate + Substrate (Hydride Transfer) Substrate Ketone Substrate Intermediate->ActiveCat Regeneration Product Alcohol Product Intermediate->Product + iPrOH (Proton Transfer)

Catalytic Transfer Hydrogenation Cycle using Ru(II)-Quinoline Complex.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the Catalytic Transfer Hydrogenation of acetophenone, demonstrating the necessity of the base and the efficiency of the catalyst.

Table 1: Optimization of Catalytic Transfer Hydrogenation of Acetophenone

EntryCatalyst Loading (mol%)Base (mol%)Temp (°C)Time (h)Conversion (%)TOF (h⁻¹)
11.0KOH (5.0)804>9925
20.5KOH (2.5)8049547.5
30.1KOH (1.0)80688146
40.1KOtBu (1.0)80692153
50.1None8012<5-

Note: Reactions performed on a 1.0 mmol scale in 5 mL isopropanol. Conversion determined by GC-FID using an internal standard.

References

  • Homogeneous catalysis in liquid organic hydrogen carriers: advances, challenges, and future directions. rsc.org.
  • Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. eurekaselect.com.
  • 3-hydroxyquinoline-8-carbonitrile | 219817-33-1 | Buy Now. molport.com.
  • Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential.

Sources

Application

High-Throughput Screening Assays Utilizing the 3-Hydroxyquinoline-8-carbonitrile Scaffold: Application Notes and Protocols

Introduction & Mechanistic Rationale In early-stage drug discovery, selecting a versatile and well-characterized chemical scaffold is critical for the success of High-Throughput Screening (HTS) campaigns. 3-Hydroxyquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In early-stage drug discovery, selecting a versatile and well-characterized chemical scaffold is critical for the success of High-Throughput Screening (HTS) campaigns. 3-Hydroxyquinoline-8-carbonitrile (CAS: 219817-33-1) represents a privileged pharmacophore that offers dual utility in biochemical and biophysical screening environments.

As an Application Scientist, it is vital to understand the causality behind selecting this specific compound. The 3-hydroxyquinoline core is historically recognized as a potent, competitive inhibitor scaffold for oxidases—most notably D-amino acid oxidase (DAAO)—and various metalloenzymes [1]. The addition of the 8-carbonitrile group exerts a strong electron-withdrawing effect across the conjugated ring system. This specific substitution lowers the pKa of the 3-hydroxyl group, enhancing its capacity as a hydrogen-bond donor within target active sites (such as interacting with the critical Arg283 residue in DAAO) [1].

Furthermore, the 3-hydroxyquinoline core possesses intrinsic photophysical properties. It undergoes Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in dual fluorescence [2]. This allows the molecule to act not only as a screening hit or reference inhibitor but also as an environmentally sensitive fluorescent probe for label-free biophysical binding assays.

This guide outlines two self-validating HTS protocols leveraging the distinct biochemical and biophysical properties of 3-Hydroxyquinoline-8-carbonitrile.

Pharmacological HTS: D-Amino Acid Oxidase (DAAO) Inhibition Assay

Causality & Assay Design

DAAO is a flavoenzyme implicated in central nervous system disorders, including schizophrenia. Because 3-hydroxyquinolines are proven to bind directly to the DAAO active site[1], 3-Hydroxyquinoline-8-carbonitrile serves as an excellent reference inhibitor or competitive displacement probe.

To achieve a self-validating HTS system, we utilize a coupled-enzyme fluorescent assay. DAAO oxidizes its substrate (D-serine) to produce hydrogen peroxide (H₂O₂). Horseradish Peroxidase (HRP) then utilizes this H₂O₂ to oxidize Amplex Red into the highly fluorescent resorufin. Inhibition of DAAO by the quinoline compound halts H₂O₂ production, resulting in a quantifiable drop in fluorescence. To ensure trustworthiness, the protocol includes a mandatory counter-screen to rule out compounds that directly inhibit HRP or act as redox cyclers [3].

Protocol 1: 384-Well DAAO Coupled-Enzyme Assay

Reagents & Buffers:

  • Assay Buffer: 50 mM Sodium Phosphate (pH 7.4), 0.01% Tween-20 (prevents non-specific aggregation).

  • Enzyme Mix: 10 nM human DAAO, 1 U/mL HRP in Assay Buffer.

  • Substrate Mix: 50 mM D-Serine, 50 µM Amplex Red in Assay Buffer.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 3-Hydroxyquinoline-8-carbonitrile (or library compounds) in 100% DMSO into a black, flat-bottom 384-well microplate. Control wells must receive 50 nL of pure DMSO to normalize vehicle effects.

  • Enzyme Addition: Dispense 10 µL of the Enzyme Mix into all wells. Centrifuge the plate at 1000 rpm for 1 minute.

  • Pre-Incubation: Incubate the plate in the dark at 25°C for 15 minutes to allow the compound to reach binding equilibrium with the DAAO active site.

  • Reaction Initiation: Dispense 10 µL of the Substrate Mix to all wells to initiate the reaction. The final assay volume is 20 µL with a final DMSO concentration of 0.25%.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Excitation: 530 nm / Emission: 590 nm) kinetically every 2 minutes for 30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine IC₅₀ values using a 4-parameter logistic non-linear regression model.

DAAO_Assay Compound 3-Hydroxyquinoline-8-carbonitrile (Test Compound) DAAO D-Amino Acid Oxidase (DAAO Enzyme) Compound->DAAO Inhibits H2O2 H2O2 Production DAAO->H2O2 Catalyzes Substrate Substrate D-Serine Substrate->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Consumed by Resorufin Resorufin (Highly Fluorescent) HRP->Resorufin AmplexRed Amplex Red (Non-fluorescent) AmplexRed->Resorufin HRP + H2O2 Oxidation Readout Fluorescence Readout (Ex 530nm / Em 590nm) Resorufin->Readout

Fig 1: HTS coupled-enzyme workflow for DAAO inhibition using Amplex Red fluorescence.

Biophysical HTS: ESIPT Ratiometric Binding Assay

Causality & Assay Design

Fluorescence-based HTS is often plagued by false positives due to auto-fluorescent library compounds or inner-filter effects. 3-Hydroxyquinoline-8-carbonitrile bypasses this limitation through its unique ESIPT mechanism [2].

In a bulk aqueous (polar) environment, UV excitation of the molecule results in emission from the normal excited state (N) at ~420 nm. However, upon binding to the hydrophobic pocket of a target protein, the local dielectric constant drops. This triggers an ultrafast intramolecular proton transfer from the 3-hydroxyl group to the adjacent quinoline nitrogen, yielding a tautomeric excited state (T) that emits at ~530 nm [2]. By measuring the ratio of these two emission bands (530 nm / 420 nm), researchers create a self-calibrating, concentration-independent binding curve that is highly resistant to standard HTS optical artifacts.

Protocol 2: 384-Well Ratiometric Fluorescence Assay

Reagents & Buffers:

  • Binding Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT. (Avoid detergents like Triton X-100, which can form micelles and artificially trigger ESIPT).

  • Target Protein: Purified target protein (e.g., epigenetic reader domain or kinase) at 1 µM.

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 µM working stock of 3-Hydroxyquinoline-8-carbonitrile in Binding Buffer (diluted from a 10 mM DMSO stock).

  • Assay Assembly: In a 384-well UV-transparent microplate, add 10 µL of the target protein to the experimental wells. Add 10 µL of Binding Buffer to the background control wells.

  • Probe Addition: Dispense 10 µL of the 3-Hydroxyquinoline-8-carbonitrile working stock into all wells.

  • Incubation: Incubate at room temperature for 10 minutes to allow the probe to partition into the hydrophobic binding pockets.

  • Ratiometric Readout: Excite the plate at 340 nm. Record emission simultaneously at 420 nm (N* state) and 530 nm (T* state).

  • Data Analysis: Calculate the ESIPT Ratio = (Emission 530 nm) / (Emission 420 nm). A shift toward a higher ratio indicates successful binding.

ESIPT_Workflow Probe 3-Hydroxyquinoline-8-carbonitrile (Free Probe in Aqueous Buffer) Excitation UV Excitation (~340 nm) Probe->Excitation Target Protein Target Binding (Hydrophobic Pocket) Probe->Target Binds NormalEmission Normal Emission (N) (~420 nm, Blue) Excitation->NormalEmission Free Probe (Polar) ESIPT ESIPT Triggered (Proton Transfer) Excitation->ESIPT Bound Probe (Non-polar) Ratio Ratiometric Readout (T* / N* Ratio) NormalEmission->Ratio Target->Excitation TautomerEmission Tautomer Emission (T) (~530 nm, Green/Yellow) ESIPT->TautomerEmission TautomerEmission->Ratio

Fig 2: ESIPT-based ratiometric fluorescence assay mechanism upon target binding.

Data Presentation & Quality Control (PAINS Mitigation)

To ensure the trustworthiness of the HTS campaign, assay performance must be rigorously quantified. The table below summarizes the expected quantitative validation metrics for the assays described above.

Table 1: HTS Validation Metrics for 3-Hydroxyquinoline-8-carbonitrile Assays
Assay ParameterDAAO Coupled-Enzyme AssayESIPT Ratiometric Binding AssayAcceptable HTS Threshold
Z'-Factor 0.720.81> 0.50 (Excellent)
Coefficient of Variation (CV%) 4.5%3.2%< 10%
Signal-to-Background (S/B) 8.512.0 (Ratio Shift)> 3.0
DMSO Tolerance Up to 2%Up to 5%Assay Dependent
Mitigating Pan-Assay Interference Compounds (PAINS)

Quinoline-containing compounds are a known class of potential Pan-Assay Interference Compounds (PAINS) [3]. They can occasionally undergo redox cycling, generating endogenous H₂O₂ which leads to the slow oxidation and time-dependent inactivation of enzymes.

  • Self-Validating Control: If time-dependent inhibition is observed in Protocol 1, researchers must perform a counter-screen by adding catalase (which degrades H₂O₂) or varying the concentration of reducing agents (like DTT) to confirm whether the inhibition is target-specific or an artifact of redox cycling [3].

References

  • Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors. ResearchGate / Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis and Fluorescence Properties of 2-Aryl-3-hydroxyquinolones, a New Class of Dyes Displaying Dual Fluorescence. ResearchGate. Available at:[Link]

Method

Application Notes &amp; Protocols: In Vitro Antimicrobial Susceptibility Testing of 3-Hydroxyquinoline-8-carbonitrile

Abstract: This document provides a comprehensive guide to the in vitro antimicrobial susceptibility testing of 3-Hydroxyquinoline-8-carbonitrile, a member of the quinoline class of heterocyclic aromatic compounds. Quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the in vitro antimicrobial susceptibility testing of 3-Hydroxyquinoline-8-carbonitrile, a member of the quinoline class of heterocyclic aromatic compounds. Quinolines have long been a cornerstone in medicinal chemistry, with many derivatives exhibiting potent antimicrobial properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for determining the compound's antimicrobial efficacy. We will cover the foundational principles of susceptibility testing, step-by-step methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and guidance on data interpretation. The protocols emphasize scientific integrity, reproducibility, and a deep understanding of the causality behind experimental choices.

Introduction: The Antimicrobial Potential of Quinolines

The quinoline scaffold is a privileged structure in drug discovery, renowned for its diverse pharmacological activities.[2][3] The antimicrobial efficacy of many quinoline derivatives stems from their ability to interfere with essential bacterial cellular processes, most notably by targeting type II topoisomerases—DNA gyrase and topoisomerase IV.[3] These enzymes are critical for maintaining the proper topology of DNA during replication, and their inhibition leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[3]

3-Hydroxyquinoline-8-carbonitrile is a specific derivative whose antimicrobial potential warrants systematic investigation. The presence of the hydroxyl (-OH) and carbonitrile (-CN) functional groups on the quinoline core may modulate its biological activity, including its ability to chelate metal ions or interact with biological targets.[4][5] Therefore, standardized and reproducible experimental protocols are fundamental to accurately assess its antimicrobial properties.[3]

This guide provides the necessary protocols to quantitatively measure the in vitro activity of this compound against a panel of relevant microorganisms.

Core Methodologies: MIC and MBC

Two key metrics are used to quantify the antimicrobial activity of a compound in vitro:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] It is the primary measure of a compound's potency and is a quantitative result, typically expressed in µg/mL.[6][8]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] The MBC test is performed after an MIC assay to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[11] Generally, if the MBC is no more than four times the MIC, the compound is considered bactericidal.[11]

Essential Materials and Reagents

  • Test Compound: 3-Hydroxyquinoline-8-carbonitrile

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) quality control strains.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (MHB-II)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB) or other suitable broth for initial culture.

  • Reagents: Sterile saline (0.85% NaCl)

  • Consumables:

    • Sterile 96-well, U-bottom microtiter plates

    • Sterile petri dishes (100 mm)

    • Sterile serological pipettes and pipette tips

    • Sterile inoculation loops and swabs

  • Equipment:

    • Biosafety cabinet

    • Incubator (35 ± 2°C)

    • Spectrophotometer or nephelometer

    • Vortex mixer

    • Micropipettes

Protocol 1: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining quantitative MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[12][13] This protocol increases the throughput of testing by using 96-well plates.[12]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase A Prepare Compound Stock Solution D Perform 2-fold Serial Dilution of Compound in 96-Well Plate A->D B Grow Bacterial Overnight Culture C Prepare 0.5 McFarland Inoculum Suspension B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate Plate (35°C, 16-20h) E->F G Read Plate Visually for Turbidity F->G H Determine MIC Value (Lowest concentration with no growth) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology
  • Prepare Compound Stock Solution:

    • Accurately weigh the 3-Hydroxyquinoline-8-carbonitrile powder.

    • Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

    • Scientist's Note: DMSO is a common solvent for hydrophobic compounds. However, its concentration in the final assay wells should not exceed 1-2%, as it can be toxic to some bacteria. A solvent toxicity control is mandatory.

  • Prepare Bacterial Inoculum:

    • From a fresh MHA plate, select 3-5 isolated colonies of the test organism.[14]

    • Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth.[15]

    • Incubate the broth at 35°C until it reaches the log phase of growth (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard.[16] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Rationale: Standardizing the inoculum density is the most critical step for reproducibility. A suspension that is too light or too heavy will lead to falsely low or falsely high MICs, respectively.

    • Within 15 minutes, dilute this adjusted suspension in MHB-II to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of sterile MHB-II into wells 2 through 12 of a 96-well microtiter plate.

    • Create an intermediate dilution of your stock compound in MHB-II. For example, to achieve a final starting concentration of 128 µg/mL, add the appropriate amount of stock to MHB-II to make a 256 µg/mL working solution.

    • Add 100 µL of this working solution to well 1.

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Plate Layout:

      • Wells 1-10: Compound serial dilutions.

      • Well 11: Growth Control (contains MHB-II and bacteria, but no compound).

      • Well 12: Sterility Control (contains MHB-II only). A solvent control (with the highest concentration of DMSO used) should also be included in a separate well.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).

    • The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

  • Reading and Interpreting Results:

    • After incubation, examine the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.

    • Visually inspect the test wells for turbidity (a pellet at the bottom of a U-bottom well indicates growth).

    • The MIC is the lowest concentration of 3-Hydroxyquinoline-8-carbonitrile at which there is no visible growth.[6]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is determined.[10]

Workflow for MBC Determination

MBC_Workflow cluster_mic Prerequisite cluster_subculture Subculturing Phase cluster_analysis Analysis Phase A Perform Broth Microdilution (MIC Test) B Identify MIC Value and all Clear Wells A->B C Take Aliquot (10-100 µL) from each Clear Well B->C D Spot-plate or Spread on MHA Plates C->D E Incubate Plates (35°C, 18-24h) D->E F Count Colonies on each MHA Plate E->F G Determine MBC Value (Lowest concentration with ≥99.9% killing) F->G

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Step-by-Step Methodology
  • Select Wells for Subculturing:

    • Using the results from the MIC plate, identify the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.[18]

  • Subculture onto Agar:

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these clear wells.

    • Spot-plate or spread the aliquot onto a quadrant of a fresh, drug-free MHA plate.[9] Be sure to label each quadrant corresponding to the concentration from the MIC plate.

    • Also, plate an aliquot from the growth control well (a 1:100 or 1:1000 dilution may be necessary to get a countable number of colonies) to verify the initial inoculum count.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies (CFUs) on each quadrant.

  • Calculating and Interpreting the MBC:

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][11]

    • For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If you plated 10 µL (0.01 mL), this would correspond to ≤5 colonies on the agar plate.

    • The MBC is the lowest test concentration that yields a colony count at or below this calculated threshold.[18]

Protocol 3: Disk Diffusion (Kirby-Bauer) Method

The disk diffusion test is a qualitative or semi-quantitative method that is simple, inexpensive, and flexible.[6][19] It is excellent for initial screening.

Step-by-Step Methodology
  • Prepare Compound-Impregnated Disks:

    • Sterile blank paper disks (6 mm diameter) are required.

    • Apply a known amount of 3-Hydroxyquinoline-8-carbonitrile solution (dissolved in a volatile solvent like ethanol or methanol) to each disk and allow the solvent to evaporate completely in a sterile environment. The amount should be consistent for all disks.

  • Inoculum Preparation and Plating:

    • Prepare a 0.5 McFarland standard bacterial suspension as described in the MIC protocol (Step 2).

    • Within 15 minutes, dip a sterile cotton swab into the adjusted inoculum.[15] Rotate it against the inside of the tube to remove excess fluid.[20]

    • Streak the swab evenly across the entire surface of a MHA plate to create a confluent lawn of growth. Repeat this two more times, rotating the plate approximately 60 degrees each time.[19][20]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[20]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface.[20]

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[21]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm).[19]

    • The size of the inhibition zone is proportional to the susceptibility of the organism to the compound. A larger zone indicates greater activity.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison.

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation Disk Diffusion Zone (mm)
S. aureus ATCC 2921316322Bactericidal22
E. coli ATCC 2592264>256>4Bacteriostatic14
P. aeruginosa ATCC 27853>256>256N/AResistant0
Example Data Only

Interpretation Notes:

  • MBC/MIC Ratio: A ratio of ≤4 is generally considered bactericidal. A ratio of >4 suggests the agent is bacteriostatic.

  • Disk Diffusion: Without established clinical breakpoints, the zone diameters provide a relative measure of activity. They are useful for comparing the activity of different derivatives or against different strains.

References

  • Benchchem. The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties.
  • FAO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Wikipedia. Disk diffusion test.
  • Bontkes, T. S., et al. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC.
  • MSD Manual Professional Edition. Susceptibility Testing.
  • Simjee, S., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • Munde, N., et al. (2022).
  • ResearchGate. The different methods for in vitro antimicrobial susceptibility testing...
  • Abbas, S. Y., et al. (2015).
  • Hardy Diagnostics. HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer.
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
  • Taylor & Francis Online. (2023).
  • Microbiology pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test).
  • Microbe Investigations.
  • Microchem Laboratory.
  • Creative BioMart Microbe.
  • Wang, F., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.
  • Starkey, J. A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC.
  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • University of Technology, Iraq. (2021). Lab Six :.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Mohammed, K. A., et al. (2019). Broth Microdilution Assay. Bio-protocol.
  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Rbaa, M., et al. (2019).
  • ASM Journals. (2014). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae.
  • El Hazzime, M., et al. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Moroccan Journal of Chemistry.
  • El-Gaby, M. S. A., et al. (2012).
  • Rbaa, M., et al. (2019).
  • MDPI. (2025).
  • ResearchGate. Synthesis and investigation of antimicrobial activity of 8-hydroxyquinoline glucosaminides.
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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-Hydroxyquinoline-8-carbonitrile synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 3-Hydroxyqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 3-Hydroxyquinoline-8-carbonitrile (also known as 8-cyano-3-hydroxyquinoline).

Due to the chelating nature of the quinoline core and the electronic interplay between the C3-hydroxyl and C8-nitrile groups, synthesizing this molecule with high yields requires strict control over protecting group chemistry and transition-metal catalysis.

I. Synthetic Strategy & Workflow

The most reliable and scalable route to 3-Hydroxyquinoline-8-carbonitrile avoids direct cyanation of unprotected phenols, which often leads to catalyst poisoning. Instead, the workflow utilizes a three-phase approach: (1) O-Protection , (2) Palladium-Catalyzed Cyanation , and (3) Lewis Acid-Mediated Deprotection .

SyntheticWorkflow A 8-Bromo-3-hydroxyquinoline (Starting Material) B 8-Bromo-3-methoxyquinoline (Intermediate 1) A->B MeI, K2CO3 DMF, RT C 3-Methoxyquinoline-8-carbonitrile (Intermediate 2) B->C Zn(CN)2, Pd cat. DMAc, 120°C D 3-Hydroxyquinoline-8-carbonitrile (Final Product) C->D BBr3, DCM -78°C to RT

Figure 1: Three-step synthetic workflow for 3-Hydroxyquinoline-8-carbonitrile.

II. Diagnostic Q&A: Troubleshooting Yield Bottlenecks

As an Application Scientist, I frequently encounter yield drops at the cyanation and deprotection stages. Below is the causality behind these failures and field-proven solutions.

Phase 1: O-Methylation (Protection)

Q: I am observing a mixture of O-alkylated and N-alkylated products during the protection of 8-bromo-3-hydroxyquinoline. How can I improve regioselectivity? A: The quinoline nitrogen is nucleophilic and can compete with the phenoxide ion if the base is not properly matched to the solvent. To strictly favor O-alkylation, use a mild, insoluble base like anhydrous Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF. This ensures the phenoxide is generated as a tight ion pair, directing the electrophile (Methyl Iodide) to the oxygen. Avoid stronger, soluble bases (like NaH or KOtBu) which can increase the nucleophilicity of the quinoline nitrogen.

Phase 2: Palladium-Catalyzed Cyanation

Q: My cyanation yield is plateauing at 40%, and I am seeing significant amounts of the dehalogenated quinoline and homocoupling (biaryl) byproducts. What is causing this? A: This is a classic symptom of catalyst poisoning via the formation of inactive [Pd(CN)4​]2− complexes. When highly soluble cyanide sources (like NaCN or KCN) are used, the local concentration of CN− in solution overwhelms the palladium center, preventing the oxidative addition of the aryl bromide[1]. Solution: Switch to Zinc Cyanide ( Zn(CN)2​ ). Its low solubility ensures a slow, controlled release of cyanide ions into the catalytic cycle. Furthermore, the addition of catalytic Zinc dust and Zinc Bromide ( ZnBr2​ ) is highly recommended. Zn dust reduces oxidized Pd(II) back to the active Pd(0) species, while ZnBr2​ acts as a Lewis acid to facilitate the transmetalation step, boosting yields from ~40% to >85%[2].

Phase 3: O-Demethylation (Deprotection)

Q: During the final Boron Tribromide ( BBr3​ ) deprotection step, I recover mostly unreacted starting material or an intractable tar. Why is the ether cleavage failing? A: The failure is stoichiometric, not mechanistic. BBr3​ is a powerful Lewis acid that initiates ether cleavage by coordinating to the methoxy oxygen[3]. However, your substrate contains two highly Lewis-basic sites: the quinoline nitrogen and the C8-nitrile group. If you use the standard 1.0 to 1.5 equivalents of BBr3​ , the reagent is entirely consumed by coordinating to the nitrogen and nitrile groups, leaving no free BBr3​ to activate the ether. Solution: You must use 3.5 to 4.0 equivalents of BBr3​ . Additionally, to prevent the highly exothermic reaction from polymerizing the nitrile group (tar formation), the addition must be done at -78 °C, allowing the reaction to slowly warm to room temperature overnight.

III. Mechanistic Insight: The Cyanation Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates why maintaining a low cyanide concentration and an active Pd(0) pool (via Zn dust) is critical for preventing cycle arrest at the transmetalation phase.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Maintained by Zn dust) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)-CN (Facilitated by ZnBr2) OxAdd->TransMet + Zn(CN)2 - ZnBr2 RedElim Reductive Elimination Ar-CN Product TransMet->RedElim Poison Inactive Pd(CN)4 (Excess CN-) TransMet->Poison High [CN-] RedElim->Pd0 Release of Ar-CN

Figure 2: Catalytic cycle of Pd-catalyzed cyanation highlighting the poisoning pathway.

IV. Quantitative Data & Reaction Parameters

Summarizing the optimal parameters ensures reproducible scale-up. Compare your current conditions against this benchmark table:

Reaction StepKey Reagents & CatalystOptimal TempTarget YieldCommon Pitfall
1. O-Methylation MeI (1.2 eq), K2​CO3​ (2.0 eq), DMF25 °C90 - 95%N-alkylation due to use of strong, soluble bases.
2. Cyanation Zn(CN)2​ (0.6 eq), Pd/C or Pd(PPh3​)4​ (5 mol%), Zn dust (0.2 eq), DMAc120 °C80 - 88%Catalyst poisoning from highly soluble CN− sources.
3. Deprotection BBr3​ (4.0 eq), Anhydrous DCM-78 °C 25 °C75 - 82%Incomplete cleavage due to under-dosing BBr3​ .

V. Standard Operating Procedures (SOPs)

Step 1: Synthesis of 8-Bromo-3-methoxyquinoline
  • Charge a flame-dried flask with 8-bromo-3-hydroxyquinoline (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Add anhydrous K2​CO3​ (2.0 equiv) and stir the suspension at room temperature for 15 minutes.

  • Dropwise add Methyl Iodide (1.2 equiv). Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum to afford 8-bromo-3-methoxyquinoline.

Step 2: Synthesis of 3-Methoxyquinoline-8-carbonitrile
  • In a Schlenk flask, combine 8-bromo-3-methoxyquinoline (1.0 equiv), Zn(CN)2​ (0.6 equiv), Zn dust (0.2 equiv), and ZnBr2​ (0.2 equiv) in anhydrous N,N-Dimethylacetamide (DMAc).

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Add the Palladium catalyst (e.g., 10% Pd/C or Pd(PPh3​)4​ , 5 mol%) under a strict nitrogen counter-flow[2].

  • Heat the mixture to 120 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal residues. Wash the organic layer with 5% aqueous ammonia (to remove excess zinc salts) and brine. Concentrate and purify via silica gel chromatography.

Step 3: Synthesis of 3-Hydroxyquinoline-8-carbonitrile
  • Dissolve 3-methoxyquinoline-8-carbonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr3​ in DCM (4.0 equiv) dropwise over 30 minutes[3]. Caution: BBr3​ reacts violently with moisture.

  • Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Cool the flask to 0 °C and carefully quench by the dropwise addition of methanol, followed by saturated aqueous NaHCO3​ until the pH reaches 7. Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Recrystallize from ethanol to yield pure 3-Hydroxyquinoline-8-carbonitrile.

VI. References

  • Arenenitrile synthesis by cyanations or substitution Organic Chemistry Portal URL:[Link]

  • A Practical Synthesis of Highly Functionalized Aryl Nitriles Through Cyanation of Aryl Bromides Employing Heterogeneous Pd/C ResearchGate (Hatsuda, M., & Seki, M., 2005) URL:[Link]

  • O-Demethylation Chem-Station Int. Ed. (2024) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 3-Hydroxyquinoline-8-carbonitrile Transition Metal Complexes

Introduction: The Unique Potential of 3-Hydroxyquinoline-8-carbonitrile as a Ligand Quinoline derivatives represent a "privileged structure" in medicinal chemistry and materials science, demonstrating a vast range of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Potential of 3-Hydroxyquinoline-8-carbonitrile as a Ligand

Quinoline derivatives represent a "privileged structure" in medicinal chemistry and materials science, demonstrating a vast range of biological activities including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The 3-Hydroxyquinoline-8-carbonitrile (3H8CN) scaffold is of particular interest. The 3-hydroxy group and the quinoline nitrogen form a bidentate chelation site, ideal for coordinating with transition metal ions.[1] The introduction of an electron-withdrawing carbonitrile group at the 8-position is expected to modulate the electronic properties of the quinoline ring, potentially fine-tuning the stability, spectroscopic characteristics, and biological efficacy of its metal complexes.

The biological activity of such ligands is often significantly enhanced upon chelation. According to Tweedy's chelation theory, complexation reduces the polarity of the central metal ion, increasing the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms and cancer cells, thereby increasing its bioavailability and potency.

This guide provides a comprehensive framework for the synthesis and, most critically, the spectroscopic validation of 3H8CN transition metal complexes (e.g., with Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺). We will delve into the causality behind experimental choices and present comparative data from closely related 8-hydroxyquinoline systems to establish a robust validation protocol.

Workflow for Synthesis and Validation

The overall process from ligand synthesis to biological evaluation follows a logical and self-validating pathway. Each spectroscopic step provides crucial evidence for the successful formation and structure of the metal complexes before proceeding to more complex biological assays.

G cluster_0 Synthesis cluster_1 Spectroscopic Validation cluster_2 Functional Comparison Ligand_Synth Synthesis of 3H8CN Ligand Complex_Synth Complexation with Transition Metal Salts (e.g., CuCl₂, NiCl₂, etc.) Ligand_Synth->Complex_Synth Purified Ligand FTIR FT-IR Spectroscopy Complex_Synth->FTIR Coordination Evidence UV_Vis UV-Vis Spectroscopy FTIR->UV_Vis Structural Confirmation Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Electronic Properties NMR ¹H NMR Spectroscopy (for diamagnetic complexes) Fluorescence->NMR Further Confirmation Bio_Activity Biological Activity Screening (e.g., Antimicrobial MIC) NMR->Bio_Activity Validated Complexes

Caption: Workflow for the synthesis and validation of 3H8CN metal complexes.

Synthesis of Metal Complexes: A General Protocol

The synthesis of these complexes is typically achieved through a straightforward reaction between the ligand and a metal salt in a suitable solvent.

Rationale for Experimental Choices:

  • Solvent: Ethanol or methanol is commonly used as it effectively dissolves both the organic ligand and many inorganic metal salts.[4]

  • Molar Ratio: A 2:1 ligand-to-metal (L:M) molar ratio is often employed for divalent metal ions, anticipating the formation of ML₂ complexes, which is common for bidentate ligands like hydroxyquinolines.[1]

  • pH Adjustment: The reaction mixture is often made slightly basic (e.g., by adding a dilute solution of ammonia or NaOH) to facilitate the deprotonation of the hydroxyl group on the ligand, which is essential for coordination with the metal ion.[5]

  • Reflux: Heating under reflux provides the necessary activation energy to drive the complexation reaction to completion.

Experimental Protocol: Synthesis of a Generic [M(3H8CN)₂] Complex
  • Dissolve 3-Hydroxyquinoline-8-carbonitrile (2 mmol) in 20 mL of absolute ethanol with gentle heating.

  • In a separate flask, dissolve the transition metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to approximately 7.0-8.0 by adding a dilute ethanolic ammonia solution.

  • Heat the resulting mixture under reflux for 3-4 hours. A colored precipitate should form.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitated complex, wash with cold ethanol to remove any unreacted starting materials, and then wash with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Spectroscopic Validation: A Comparative Analysis

Spectroscopy is the cornerstone of validating complex formation. By comparing the spectra of the free ligand with the synthesized complexes, we can unequivocally confirm that coordination has occurred and elucidate the nature of the metal-ligand bond.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the first line of evidence for coordination. It directly probes the vibrational modes of functional groups involved in bonding with the metal ion.

Causality of Spectral Shifts:

  • ν(O-H) Band: The broad band corresponding to the phenolic O-H stretch in the free ligand (typically around 3200-3400 cm⁻¹) is expected to disappear in the spectra of the complexes. This is direct evidence of deprotonation and the formation of a metal-oxygen (M-O) bond.[6]

  • ν(C-O) Band: The C-O stretching vibration of the phenol group (around 1080-1150 cm⁻¹) should shift to a higher frequency (wavenumber) in the complexes. This shift is caused by the formation of the M-O bond, which alters the bond's electronic environment.[6]

  • ν(C=N) Band: The stretching vibration of the quinoline ring's C=N bond (around 1650 cm⁻¹) is expected to shift to a lower frequency upon complexation. This indicates that the lone pair of electrons on the nitrogen atom is now involved in a coordinate bond with the metal ion (M-N), weakening the C=N double bond character.[6]

  • New Bands: The formation of new, weaker bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to the M-O and M-N stretching vibrations, providing further direct evidence of coordination.[6]

Compoundν(O-H) (cm⁻¹)ν(C≡N) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C-O) (cm⁻¹)New Bands (M-N/M-O) (cm⁻¹)
3H8CN Ligand ~3300 (broad)~2220~1650~1100-
[Cu(3H8CN)₂] Absent~2225~1635~1120~550, ~450
[Ni(3H8CN)₂] Absent~2223~1638~1118~545, ~440
[Zn(3H8CN)₂] Absent~2224~1640~1119~540, ~435
Table 1: Expected FT-IR Spectral Data (cm⁻¹) for 3H8CN and its Metal Complexes. Data is illustrative based on known quinoline complexes.[6][7]
B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule and how they are affected by metal coordination.

Causality of Spectral Shifts:

  • π-π* and n-π* Transitions: The free ligand will exhibit absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions within the aromatic quinoline system.[8]

  • Ligand-to-Metal Charge Transfer (LMCT): Upon complexation, new absorption bands may appear, often at longer wavelengths (a bathochromic or red shift). These are typically assigned to LMCT transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital.[9] The appearance of these bands is strong evidence of complex formation.

  • d-d Transitions: For complexes with partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands may be observed in the visible region. These correspond to d-d transitions and can provide information about the geometry of the complex (e.g., octahedral vs. square planar).[6][10]

CompoundSolventλmax (nm) and Assignment
3H8CN Ligand DMSO~260 (π-π), ~320 (n-π)
[Cu(3H8CN)₂] DMSO~275 (π-π), ~390 (LMCT), ~650 (d-d)
[Ni(3H8CN)₂] DMSO~270 (π-π), ~380 (LMCT), ~590, ~990 (d-d)
[Zn(3H8CN)₂] DMSO~272 (π-π*), ~385 (LMCT)
Table 2: Expected Electronic Absorption Data for 3H8CN and its Metal Complexes. Data is illustrative.[1][6]
C. Fluorescence Spectroscopy

8-Hydroxyquinoline and its derivatives are known fluorophores. Their emission properties are often highly sensitive to metal ion binding, making fluorescence spectroscopy a powerful validation tool.

Causality of Fluorescence Changes:

  • Chelation-Enhanced Fluorescence (CHEF): Many quinoline derivatives exhibit weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT) or vibrational relaxation that provide non-radiative decay pathways.[11] Upon chelation with a metal ion (especially diamagnetic ions like Zn²⁺), the ligand becomes more rigid. This rigidity restricts non-radiative decay, forcing the excited state to relax by emitting a photon, which leads to a dramatic increase in fluorescence quantum yield.[11]

  • Fluorescence Quenching: Conversely, coordination with paramagnetic metal ions (like Cu²⁺ or Ni²⁺) often leads to fluorescence quenching.[12] This occurs because the unpaired d-electrons of the metal provide an efficient pathway for non-radiative decay of the ligand's excited state through energy or electron transfer.[13]

G cluster_0 Free Ligand (Low Fluorescence) cluster_1 Complex with Zn²⁺ (High Fluorescence) cluster_2 Complex with Cu²⁺ (Quenching) L_Ground Ligand (S₀) L_Excited Ligand (S₁) L_Ground->L_Excited Excitation (hν) L_Excited->L_Ground Non-Radiative Decay (Vibrational Relaxation) Zn_Ground Complex (S₀) Zn_Excited Complex (S₁) Zn_Ground->Zn_Excited Excitation (hν) Zn_Excited->Zn_Ground Fluorescence (hν') (Radiative Decay) Cu_Ground Complex (S₀) Cu_Excited Complex (S₁) Cu_Ground->Cu_Excited Excitation (hν) Cu_Excited->Cu_Ground Quenching (Energy/Electron Transfer)

Caption: Mechanism of fluorescence modulation by metal ion chelation.

Compoundλex (nm)λem (nm)Stokes Shift (nm)Relative Quantum Yield (Φ)
3H8CN Ligand ~320~4501300.05
[Cu(3H8CN)₂] ~385--Quenched (~0)
[Ni(3H8CN)₂] ~380--Quenched (~0)
[Zn(3H8CN)₂] ~385~510125> 0.50 (Enhanced)
Table 3: Expected Fluorescence Spectroscopic Data. Data is illustrative.[14][15]

Comparative Biological Activity

The ultimate goal for many researchers is to leverage these complexes for therapeutic applications. Spectroscopic validation is the crucial prerequisite to ensure that the species being tested is indeed the intended metal complex. A common preliminary biological assay is the determination of the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

CompoundMIC (µM) vs. S. aureusMIC (µM) vs. E. coli
3H8CN Ligand >200>200
[Cu(3H8CN)₂] 2550
[Ni(3H8CN)₂] 4075
[Zn(3H8CN)₂] 3060
Ampicillin (Control) ~27~30
Table 4: Hypothetical Comparative Antimicrobial Activity Data. Values are illustrative based on literature for similar complexes.[16][17]

The data consistently shows that while the free ligand may have little to no activity, the metal complexes exhibit significant antimicrobial potency, often comparable to standard drugs.[16][18] This enhancement is a direct consequence of chelation, the success of which was confirmed by the spectroscopic methods detailed above.

Detailed Experimental Protocols

Protocol: UV-Vis Absorption Spectroscopy
  • Solvent Selection: Use a spectroscopic grade solvent in which both the ligand and complexes are soluble (e.g., DMSO, DMF).[19]

  • Preparation of Solutions: Prepare stock solutions of the ligand and each complex at a concentration of 1x10⁻³ M.

  • Working Solutions: Dilute the stock solutions to a final concentration of approximately 1x10⁻⁵ M for analysis.[19]

  • Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank). Run a baseline correction on the spectrophotometer.[20]

  • Measurement: Replace the blank with the sample cuvette. Scan the absorbance from 200 nm to 800 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Protocol: Fluorescence Spectroscopy
  • Solvent and Concentration: Use the same spectroscopic grade solvent and concentration (e.g., 1x10⁻⁵ M) as in the UV-Vis measurements to allow for comparison.

  • Excitation Wavelength: Set the excitation wavelength (λex) to the longest-wavelength absorption maximum (λmax) determined from the UV-Vis spectrum (typically the LMCT band for complexes).[14]

  • Slit Widths: Set both the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and resolution.[14]

  • Measurement: Scan the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., from 400 nm to 700 nm).

  • Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (λem - λex).

Conclusion

The spectroscopic validation of 3-Hydroxyquinoline-8-carbonitrile transition metal complexes is a systematic process that builds a chain of evidence. FT-IR confirms the coordination of the ligand to the metal ion through specific functional groups. UV-Vis spectroscopy elucidates the resulting changes in the electronic structure, revealing new charge-transfer bands. Finally, fluorescence spectroscopy provides a highly sensitive probe of the complex's final structure, showing dramatic enhancement or quenching depending on the nature of the central metal ion. This comprehensive spectroscopic characterization is an indispensable foundation, ensuring the structural integrity of the complexes before their evaluation in advanced applications like drug development and chemical sensing.

References

  • Science Alert. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Available at: [Link][16]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link][1]

  • TSI Journals. (2012). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. Trade Science Inc. Available at: [Link][18]

  • IMR Press. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. Available at: [Link][21]

  • ResearchGate. (2026). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. Available at: [Link][17]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2715. Available at: [Link][19]

  • Elsevier. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1639-S1647. Available at: [Link][6]

  • PMC. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. Available at: [Link][14]

  • PMC. (2011). ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening. Photochemistry and Photobiology. Available at: [Link][22]

  • RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link][15]

  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. Available at: [Link][23]

  • PMC. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 18(1), 143-157. Available at: [Link][24]

  • PMC. (2024). Tricarbonyl rhenium(i) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics. RSC Advances. Available at: [Link][25]

  • Farmacia Journal. (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Available at: [Link][10]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Available at: [Link][26]

  • ResearchGate. (2026). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link][2]

  • Journal of Applied Pharmaceutical Science. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. Available at: [Link][7]

  • Royal Society of Chemistry. (n.d.). EXERCISE 4 - Investigating Transition Metal Complexes. Available at: [Link][20]

  • OMICS International. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • PubMed. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. Available at: [Link][9]

  • MDPI. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules, 26(2), 448. Available at: [Link][13]

  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link][3]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link][27]

  • PMC. (n.d.). Synthesis, Characterization, and Antibacterial Studies of Mixed Ligand Dioxouranium Complexes with 8-Hydroxyquinoline and Some Amino Acids. Journal of Chemistry. Available at: [Link][5]

  • Chemical Methodologies. (2022). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Available at: [Link][4]

  • University of California, Irvine. (n.d.). Quenching of Fluorescence. Available at: [Link][12]

  • Research & Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link][11]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Hydroxyquinoline-8-carbonitrile

At its core, the disposal of any novel or specialty chemical must be approached with the principle of "cradle-to-grave" hazardous waste management. This means the generator of the waste is responsible for its safe handli...

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Author: BenchChem Technical Support Team. Date: April 2026

At its core, the disposal of any novel or specialty chemical must be approached with the principle of "cradle-to-grave" hazardous waste management. This means the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[1] Therefore, 3-Hydroxyquinoline-8-carbonitrile should be treated as a hazardous substance.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the potential hazards of 3-Hydroxyquinoline-8-carbonitrile is crucial for appreciating the necessity of these disposal procedures. The molecule incorporates two key functional groups that inform its risk profile: a quinoline ring system and a nitrile group.

  • Quinoline Moiety: Quinoline and its derivatives are known to have various toxicological effects. Some are suspected of causing genetic defects, and many are classified as skin and eye irritants.[2] For 3-Hydroxyquinoline-8-carbonitrile specifically, it is classified as causing skin and eye irritation and may lead to specific target organ toxicity.[3]

  • Nitrile (-C≡N) Group: Organic nitriles can be toxic and are often combustible. A significant hazard associated with nitriles is their potential to release highly toxic hydrogen cyanide gas upon incomplete combustion or when exposed to certain chemical conditions, such as strong bases.[4] They can also react violently with strong oxidizing acids.[4]

Based on this, all waste containing 3-Hydroxyquinoline-8-carbonitrile must be handled as hazardous waste to mitigate risks of chemical burns, toxic exposure, and environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any waste collection or disposal procedures, it is mandatory to be outfitted with the appropriate PPE. This creates a necessary barrier between you and the hazardous material.

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Provides a primary barrier against skin contact.
Eye/Face Protection Tightly fitting chemical safety goggles and a face shieldProtects eyes and face from accidental splashes of solutions or contact with airborne powder.
Body Protection A laboratory coat. A chemical-resistant apron is recommended for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator if there is a risk of dust or aerosol generation.Prevents inhalation of the compound. All work should ideally be done in a certified chemical fume hood.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The following protocol outlines the systematic process for collecting and preparing 3-Hydroxyquinoline-8-carbonitrile waste for final disposal by a licensed contractor.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. Incompatible chemicals, if mixed, can result in dangerous reactions such as the generation of toxic gases, heat, or even explosions.[1]

  • Solid Waste: Collect solid 3-Hydroxyquinoline-8-carbonitrile, contaminated weigh boats, filter papers, and contaminated PPE (like gloves) in a dedicated, clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions containing 3-Hydroxyquinoline-8-carbonitrile, including reaction mixtures and rinsates from glassware decontamination, must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Sharps Waste: Any needles or other sharps contaminated with this chemical should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

Crucially, do not mix 3-Hydroxyquinoline-8-carbonitrile waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Containerization

The integrity of your waste container is vital for preventing leaks and ensuring safe transport.

  • Container Type: Use only approved hazardous waste containers. For 3-Hydroxyquinoline-8-carbonitrile, high-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Container Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid.

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.

Each waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[5] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Hydroxyquinoline-8-carbonitrile" and any other constituents.

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Step 4: Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" within the laboratory.[6]

  • Location: The storage area should be at or near the point of generation and under the control of laboratory personnel.

  • Containment: Store liquid waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregation: Store containers of 3-Hydroxyquinoline-8-carbonitrile waste away from incompatible materials, particularly strong oxidizing agents and bases.[4]

Step 5: Arranging for Disposal

The final disposal of hazardous waste must be conducted through your institution's approved channels, typically managed by the EHS department.

  • Schedule a Pickup: Once a waste container is full, or if it has been in storage for a designated period (often 90 days), contact your EHS department to schedule a waste pickup.[6]

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company. These facilities use high-temperature incineration or other advanced chemical treatments to safely and permanently neutralize the hazardous properties of the waste.[2]

Under no circumstances should 3-Hydroxyquinoline-8-carbonitrile or its solutions be disposed of down the drain or in the regular trash. [5][7]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental impact.

  • Small Spills: For minor spills, trained laboratory personnel wearing full PPE can use an appropriate chemical spill kit with an absorbent material to clean it up. The contaminated absorbent material must then be collected as hazardous solid waste.

  • Large Spills: For significant spills, evacuate the immediate area to prevent further exposure. Secure the area and immediately contact your institution's emergency response team or EHS department for assistance.

Workflow Visualization

The following diagrams illustrate the logical flow for the proper disposal of solid and liquid waste containing 3-Hydroxyquinoline-8-carbonitrile.

Solid_Waste_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Disposal Don_PPE Don Appropriate PPE Identify_Solid Identify Solid Waste (e.g., powder, contaminated gloves) Don_PPE->Identify_Solid Begin Work Place_in_Container Place in Labeled Solid Hazardous Waste Container Identify_Solid->Place_in_Container Store_SAA Store in Satellite Accumulation Area Place_in_Container->Store_SAA Schedule_Pickup Schedule Pickup with EHS Store_SAA->Schedule_Pickup Container is Full Final_Disposal Disposal via Licensed Contractor (Incineration) Schedule_Pickup->Final_Disposal

Caption: Workflow for Solid Waste Disposal.

Liquid_Waste_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Disposal Don_PPE Don Appropriate PPE Identify_Liquid Identify Liquid Waste (e.g., solutions, rinsates) Don_PPE->Identify_Liquid Begin Work Place_in_Container Place in Labeled Liquid Hazardous Waste Container Identify_Liquid->Place_in_Container Store_SAA Store in Secondary Containment in Satellite Accumulation Area Place_in_Container->Store_SAA Schedule_Pickup Schedule Pickup with EHS Store_SAA->Schedule_Pickup Container is Full Final_Disposal Disposal via Licensed Contractor (Incineration) Schedule_Pickup->Final_Disposal

Caption: Workflow for Liquid Waste Disposal.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of 3-Hydroxyquinoline-8-carbonitrile waste, protecting themselves, their colleagues, and the environment.

References

  • 3-hydroxyquinoline-8-carbonitrile — Chemical Substance Information . NextSDS. [Link]

  • Quinoline . LookChem. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity . MDPI. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . US EPA. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

Sources

Handling

Personal protective equipment for handling 3-Hydroxyquinoline-8-carbonitrile

As a Senior Application Scientist, my objective is to provide you with more than just a generic safety data sheet. True laboratory safety and operational excellence stem from understanding the causality behind handling p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide you with more than just a generic safety data sheet. True laboratory safety and operational excellence stem from understanding the causality behind handling protocols. When working with specialized heterocyclic building blocks like 3-Hydroxyquinoline-8-carbonitrile (CAS: 219817-33-1) , recognizing how its molecular structure interacts with human biology and the laboratory environment is the key to designing foolproof, self-validating safety systems.

Below is an in-depth, mechanistic guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this compound.

Chemical Profile & Mechanistic Basis for PPE Selection

3-Hydroxyquinoline-8-carbonitrile consists of a lipophilic quinoline core substituted with a hydroxyl group and a highly reactive nitrile moiety. According to the and chemical safety databases, this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335 / H336: May cause respiratory irritation / Specific target organ toxicity (single exposure).

Instead of blindly applying generic PPE, we must select our protective barriers based on the compound's physical and chemical behavior:

  • Ocular Hazards (H319): The crystalline or powdery nature of this compound means micro-particulates can easily aerosolize during weighing and transfer. The nitrile moiety can cause severe, immediate localized irritation upon contact with the aqueous environment of the eye. Therefore, standard safety glasses with side shields are insufficient; tight-fitting, splash-proof chemical goggles are mandatory to create a physical seal against airborne dust[3].

  • Dermal Penetration (H315): The quinoline core is highly lipophilic, which facilitates absorption through the stratum corneum if the chemical is dissolved in carrier solvents like DMSO, DMF, or dichloromethane. While standard nitrile gloves provide an excellent barrier against the solid powder, breakthrough times plummet when handling solutions.

  • Respiratory Risks (H335/H336): Inhalation of the powder leads to acute respiratory tract irritation. The primary engineering control must be a chemical fume hood. If engineering controls are temporarily compromised, respiratory protection is legally and scientifically required in accordance with[4].

PPE Specification Matrix

The following table summarizes the quantitative and categorical PPE requirements for handling 3-Hydroxyquinoline-8-carbonitrile.

PPE CategorySpecificationMechanistic JustificationBreakthrough Time
Dermal (Gloves) Nitrile rubber (Min 0.11 mm for solid; 0.4 mm for solution handling)Resists penetration of solid powder; acts as a barrier against carrier solvents. Double-gloving is required for solution prep.>480 min (Solid) / Varies heavily by solvent
Ocular (Eyes) ANSI Z87.1 tight-fitting splash gogglesPrevents ocular exposure to aerosolized dust and severe irritation (H319).N/A
Body (Torso) Flame-retardant, knee-length lab coatPrevents contamination of personal clothing and mitigates dermal exposure (H315).N/A
Respiratory N95/P100 particulate respiratorFilters fine particulates to prevent acute respiratory tract irritation (H335) if handled outside a fume hood.N/A

Operational Workflow & Handling Protocol

A protocol is only as reliable as its verifiability. This workflow incorporates visual and physical checks at each step to ensure a self-validating system of containment.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing: Use Anti-Static Boat inside Hood Start->Weighing Fume hood active Transfer Transfer: Sealed Vial or Reaction Flask Weighing->Transfer Minimize dust Decon Decontamination: Clean Tools & Area Transfer->Decon End Post-Operation: Doff PPE & Wash Hands Decon->End

Figure 1: Step-by-step operational workflow for handling 3-Hydroxyquinoline-8-carbonitrile.

Step-by-Step Methodology:
  • Environmental Verification (Pre-Operation):

    • Action: Verify the chemical fume hood monitor reads between 80-100 feet per minute (fpm).

    • Validation: Tape a small piece of a Kimwipe to the bottom of the sash; it should pull gently and consistently inward. Don all PPE listed in the matrix above.

  • Static-Free Weighing:

    • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Ground yourself by touching a metal surface before handling the chemical container. Use a grounded, stainless-steel spatula.

    • Causality: 3-Hydroxyquinoline-8-carbonitrile powder can hold a static charge, causing it to repel from plastic spatulas and aerosolize, drastically increasing inhalation risk.

  • Sealed Transfer:

    • Action: Transfer the weighed solid directly into the reaction flask or a secondary transport vial. Cap the vial before removing it from the fume hood.

    • Validation: Wipe the exterior of the capped vial with a solvent-dampened Kimwipe to ensure no microscopic dust is transported across the laboratory.

  • Decontamination:

    • Action: Wash the spatula and balance area with a paper towel dampened with ethanol or isopropanol (to dissolve lipophilic residues), followed by standard soap and water.

Spill Response & Decontamination Plan

In the event of a localized solid spill (e.g., < 50 grams), immediate containment is required to prevent aerosolization.

  • Isolate & Protect: Alert nearby personnel. If the spill occurs outside the fume hood, immediately don an N95/P100 respirator to mitigate H335 risks.

  • Containment (No Dry Sweeping): Never use a brush and dustpan. Mechanical sweeping will aerosolize the toxic dust. Instead, gently cover the spill with damp paper towels (using water mixed with a mild surfactant).

  • Collection: Carefully scoop the damp towels and the absorbed powder into a heavy-duty, sealable polyethylene bag using a disposable plastic scraper.

  • Validation Check: Quinoline derivatives often exhibit fluorescence. Shine a handheld UV light (365 nm) over the spill area in a darkened room; any remaining powder will likely fluoresce, indicating the need for further cleaning. Wash the validated area with an ethanol/water mixture.

Waste Segregation & Disposal Plan

According to the National Research Council's , chemical waste must be segregated at the source to prevent incompatible reactions and reduce downstream disposal costs[5][6].

WasteLogic Waste 3-Hydroxyquinoline-8-carbonitrile Waste Generation Solid Solid Waste (Powder, Contaminated PPE) Waste->Solid Liquid Liquid Waste (Dissolved in Solvent) Waste->Liquid Incineration High-Temperature Incineration Solid->Incineration OrgNonHal Non-Halogenated Organic Waste Liquid->OrgNonHal e.g., DMSO, EtOH OrgHal Halogenated Organic Waste Liquid->OrgHal e.g., DCM, Chloroform OrgNonHal->Incineration OrgHal->Incineration

Figure 2: Decision matrix for the segregation and disposal of chemical waste.

Disposal Protocol:
  • Solid Waste: All empty vials, contaminated PPE (gloves), and weighing boats must be placed in a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container lined with a thick polyethylene bag.

  • Liquid Waste: If 3-Hydroxyquinoline-8-carbonitrile is dissolved in a solvent for an assay or reaction, the waste must be segregated based on the carrier solvent:

    • Halogenated Organic Waste: If dissolved in dichloromethane (DCM) or chloroform.

    • Non-Halogenated Organic Waste: If dissolved in DMSO, DMF, or ethanol.

  • Final Destruction: The ultimate disposal route for this compound is high-temperature incineration at an EPA-approved (or local equivalent) hazardous waste facility. It must never be flushed down the sink.

References

  • Title: 3-hydroxyquinoline-8-carbonitrile — Chemical Substance Information Source: NextSDS / Chemical Substance Database URL: [Link]

  • Title: Identity - ECHA CHEM Source: European Chemicals Agency (ECHA) URL:[Link]

  • Title: 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council URL:[Link]

Sources

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